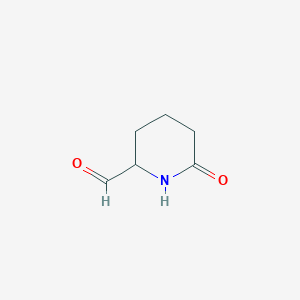

2-Pyridone-6-carboxaldehyde

Beschreibung

BenchChem offers high-quality 2-Pyridone-6-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridone-6-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9NO2 |

|---|---|

Molekulargewicht |

127.14 g/mol |

IUPAC-Name |

6-oxopiperidine-2-carbaldehyde |

InChI |

InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9) |

InChI-Schlüssel |

LXDWONXTGDWNLA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC(=O)C1)C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-oxo-1,2-dihydropyridine-6-carboxaldehyde CAS number 358751-77-6

CAS Number: 358751-77-6 Synonyms: 6-Formyl-2-pyridone; 6-Formyl-2-hydroxypyridine; 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde Molecular Formula: C₆H₅NO₂ Molecular Weight: 123.11 g/mol

Executive Summary

2-Oxo-1,2-dihydropyridine-6-carboxaldehyde is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Unlike simple pyridine aldehydes, this compound possesses a unique "push-pull" electronic structure due to the coexistence of an electron-withdrawing formyl group and a tautomerizable amide/iminol core. This duality allows for orthogonal functionalization strategies—selective derivatization of the aldehyde via condensation or reductive amination, and modification of the pyridone ring via N-alkylation or metal coordination. It serves as a pivotal intermediate in the synthesis of radiopharmaceuticals, peptide-mimetic inhibitors, and fused heterocyclic scaffolds like imidazo[1,2-a]pyridines.

Chemical Constitution & Tautomeric Equilibrium

The reactivity of CAS 358751-77-6 is governed by its lactam-lactim tautomerism. While often represented as the hydroxy-pyridine in older literature, experimental evidence (X-ray crystallography and solution-phase NMR in polar solvents) confirms that the 2-pyridone (lactam) tautomer is the predominant species in the solid state and in aqueous/polar media.

Tautomeric Profile

The equilibrium shifts based on solvent polarity and pH. Understanding this is vital for predicting chemoselectivity during alkylation reactions.

Figure 1: Tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Synthetic strategies typically assume the lactam reactivity profile.

Synthetic Methodologies

Direct functionalization of the pyridine ring to install a formyl group at the 6-position is challenging due to the deactivating nature of the pyridone oxygen. The most robust synthetic route involves the selective oxidation of 6-methyl-2-pyridone .

Primary Route: Selenium Dioxide Oxidation

The use of Selenium Dioxide (SeO₂) allows for the direct oxidation of the activated methyl group.[1][2][3] This reaction, a variant of the Riley oxidation, proceeds via an ene-type mechanism followed by sigmatropic rearrangement and hydrolysis.

Why this route?

-

Atom Economy: Avoids multi-step halogenation/hydrolysis sequences.

-

Selectivity: SeO₂ preferentially attacks the methyl group activated by the adjacent nitrogen, sparing the pyridone ring.

Figure 2: Synthetic pathway via Selenium Dioxide oxidation. This route provides direct access to the aldehyde from commercially available precursors.

Reactivity Profile & Applications

The utility of CAS 358751-77-6 lies in its ability to serve as a "linchpin" molecule, connecting two distinct chemical domains.

A. Aldehyde Reactivity (C6 Position)

The formyl group is highly electrophilic.

-

Reductive Amination: Reacts with primary amines (e.g., lysine residues, N-terminal peptides) to form stable secondary amine linkages after reduction (NaBH₃CN).

-

Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes, often used in radiopharmaceutical labeling (e.g., attaching chelators).

-

Heterocyclization: Condensation with 1,2-diamines yields fused systems like imidazo[1,2-a]pyridines.

B. Pyridone Reactivity (N1 vs O2 Position)

-

N-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkyl halides predominantly attack the Nitrogen (N1), preserving the cyclic amide structure.

-

O-Alkylation: Less favored but possible with "hard" electrophiles or specific silver salts, yielding 2-alkoxypyridines.

Quantitative Data: Physical Properties

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| Melting Point | 158 – 162 °C | Decomposes at higher temps |

| Solubility | DMSO, DMF, Methanol, Hot Water | Poor solubility in hexanes/Et₂O |

| pKa | ~11.0 (NH) | Weakly acidic due to lactam |

Experimental Protocols

Note: These protocols are designed for research-grade synthesis and require standard Schlenk line techniques.

Protocol A: Synthesis of 6-Formyl-2-pyridone via SeO₂ Oxidation

Reagents: 6-Methyl-2-pyridone (10 mmol), Selenium Dioxide (12 mmol), 1,4-Dioxane (50 mL), Water (2 mL).

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 6-methyl-2-pyridone (1.09 g) in 1,4-dioxane (50 mL). Add water (2 mL) to aid solubility of SeO₂.

-

Oxidation: Add finely powdered Selenium Dioxide (1.33 g) in one portion.

-

Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (10% MeOH in DCM). The starting material spot (Rf ~0.4) will disappear, replaced by the aldehyde (Rf ~0.6) and a baseline spot (Se reduced species).

-

Filtration: Cool to room temperature. Filter through a pad of Celite to remove the black Selenium metal precipitate. Wash the pad with hot dioxane.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM gradient).

-

Yield: Typical isolated yield is 55–65%.

Protocol B: Reductive Amination (General Ligand Synthesis)

Purpose: Conjugation of the aldehyde to a primary amine (R-NH₂).

-

Imine Formation: Dissolve 6-formyl-2-pyridone (1.0 eq) and the amine (1.1 eq) in anhydrous Methanol. Stir at room temperature for 2 hours. (Optional: Add 3Å molecular sieves to drive equilibrium).

-

Reduction: Cool to 0 °C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Quench: Stir for 4 hours, then quench with 1N HCl (carefully, in fume hood). Neutralize with NaHCO₃.

-

Extraction: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Safety & Handling

-

Selenium Hazard: If using Protocol A, be aware that Selenium compounds are toxic and can be absorbed through the skin. All weighing and transfers must occur in a fume hood. Waste must be segregated as "Selenium Waste".

-

Aldehyde Reactivity: The compound is a skin and eye irritant. It may cause sensitization upon repeated exposure.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid (6-carboxy-2-pyridone) over time.

References

-

Tautomerism of 2-Pyridones

- Title: "2-Pyridone-2-hydroxypyridine tautomerism in solution and in the solid st

- Source:Wikipedia / ChemTube3D (General consensus on lactam stability).

-

Oxidation Methodology (Riley Oxidation)

-

Applications in Radiopharmaceuticals

- Title: "Targeted radiopharmaceuticals for the diagnosis and treatment of prost

- Source:Google P

-

Synthesis of Pyridone Derivatives

- Title: "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv

- Source:MDPI Molecules

Sources

Navigating the Solvent Spectrum: A Technical Guide to the Solubility of 2-Pyridone-6-carboxaldehyde for Researchers and Drug Development Professionals

Abstract

2-Pyridone-6-carboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel therapeutic agents and functional materials. A profound understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective application in drug discovery, formulation development, and process chemistry. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of 2-pyridone-6-carboxaldehyde, delving into the intricate interplay of its molecular structure, tautomerism, and intermolecular forces. This whitepaper offers a predictive solubility profile, a detailed experimental protocol for solubility determination, and a discussion of the underlying physicochemical principles, empowering researchers to harness the full potential of this valuable molecule.

Introduction: The Molecular Architecture of 2-Pyridone-6-carboxaldehyde

2-Pyridone-6-carboxaldehyde is a bifunctional aromatic heterocycle. Its structure, featuring a polar pyridone ring and a reactive carboxaldehyde group, imparts a unique combination of physicochemical properties that dictate its behavior in different solvent environments. The 2-pyridone moiety is a privileged scaffold in drug discovery, known for its ability to act as both a hydrogen bond donor and acceptor.[1] The strategic placement of the carboxaldehyde group at the 6-position further enhances its synthetic utility and potential for molecular interactions.

A critical aspect of the 2-pyridone ring is its existence in a tautomeric equilibrium with its 2-hydroxypyridine form. This equilibrium is highly sensitive to the solvent environment, a phenomenon that profoundly influences the molecule's overall polarity and, consequently, its solubility.[2][3]

The Decisive Role of Tautomerism in Solubility

The solubility of 2-pyridone-6-carboxaldehyde is not governed by a single, static structure but by a dynamic equilibrium between two tautomeric forms: the lactam (pyridone) and the lactim (hydroxypyridine) forms.

Caption: Tautomeric equilibrium of 2-pyridone-6-carboxaldehyde.

In polar, protic solvents such as water, the equilibrium strongly favors the more polar 2-pyridone form. This is due to the ability of water to effectively solvate the amide-like structure through hydrogen bonding. Conversely, in non-polar, aprotic solvents, the less polar 2-hydroxypyridine tautomer may be more prevalent.[3] This solvent-dependent tautomeric shift is a key determinant of the compound's solubility profile.

Solubility Profile: A Predictive Analysis

Aqueous Solubility

The presence of multiple polar functional groups—the amide in the pyridone tautomer, the hydroxyl and imine in the hydroxypyridine tautomer, and the carbonyl of the aldehyde—suggests that 2-pyridone-6-carboxaldehyde will exhibit appreciable solubility in water. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of the pyridone and the O-H of the hydroxypyridine can act as hydrogen bond donors.[1][4] Small aldehydes are generally soluble in water.[5][6][7]

Caption: Intermolecular interactions with water.

Solubility in Organic Solvents

The solubility in organic solvents will be highly dependent on the solvent's polarity, proticity, and ability to engage in hydrogen bonding.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability of these solvents to form hydrogen bonds with both the pyridone and aldehyde functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the N-H of the pyridone ring and can effectively solvate the polar functional groups.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The significant polarity of 2-pyridone-6-carboxaldehyde makes it incompatible with non-polar environments. The less polar 2-hydroxypyridine tautomer, which might be more favored in these solvents, is still likely to have limited solubility.

The following table provides a predicted qualitative solubility profile for 2-pyridone-6-carboxaldehyde.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | Strong hydrogen bonding with both tautomers. |

| Ethanol | Polar Protic | Soluble | Hydrogen bonding capabilities. |

| Methanol | Polar Protic | Soluble | Hydrogen bonding capabilities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong dipole-dipole interactions and H-bond acceptor. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong dipole-dipole interactions and H-bond acceptor. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Dipole-dipole interactions, weaker H-bond acceptor. |

| Acetone | Polar Aprotic | Moderately Soluble | Dipole-dipole interactions. |

| Dichloromethane (DCM) | Slightly Polar Aprotic | Sparingly Soluble | Limited polarity. |

| Toluene | Non-Polar Aprotic | Insoluble | "Like dissolves like" principle. |

| Hexane | Non-Polar Aprotic | Insoluble | "Like dissolves like" principle. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[8][9][10][11]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

Caption: Experimental workflow for the shake-flask method.

Materials and Reagents:

-

2-Pyridone-6-carboxaldehyde (solid)

-

Selected solvents (high purity)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument (UV-Vis spectrophotometer or HPLC system)

Procedure:

-

Preparation: Add an excess amount of solid 2-pyridone-6-carboxaldehyde to a series of flasks, each containing a known volume of a different solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the flasks for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC method to determine the concentration of 2-pyridone-6-carboxaldehyde.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

Conclusion: A Guide for Practical Application

This technical guide provides a foundational understanding of the solubility of 2-pyridone-6-carboxaldehyde, emphasizing the critical role of its tautomeric nature. The predictive solubility profile and the detailed experimental protocol offer valuable tools for researchers and drug development professionals. By applying these principles and methodologies, scientists can make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating the journey of 2-pyridone-6-carboxaldehyde-based molecules from the laboratory to impactful applications.

References

-

The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyridinecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Katritzky, A. R., & El-Gendy, B. E. (2009). A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. [Link]

-

Al-Soufi, W., & Al-Kahtani, A. (2014). Absorption and fluorescence spectra of 2Py and 3Py in cyclohexane and water. ResearchGate. [Link]

-

Alam, O., & Khan, S. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329-391. [Link]

-

B-On, A. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Clark, J. (n.d.). an introduction to aldehydes and ketones. Chemguide. [Link]

-

O'Boyle, N. M. (2009). Let's not forget tautomers. Journal of Cheminformatics, 1(Suppl 1), P2. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-pyridinecarboxaldehyde. PubChem Compound Database. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Britannica. (2026, January 29). Aldehyde. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

The 2-Pyridone Scaffold in Fragment-Based Drug Discovery: A Technical Guide

This guide outlines a technical framework for leveraging the 2-pyridone scaffold in Fragment-Based Drug Discovery (FBDD). It moves beyond general medicinal chemistry into the specific mechanistic, synthetic, and biophysical considerations required to successfully evolve this privileged motif into high-affinity leads.[1]

Executive Directive: The Privileged "Warhead"

The 2-pyridone (pyridin-2(1H)-one) scaffold is not merely a structural spacer; it is a molecular recognition engine .[1] Unlike phenyl or pyridine rings which primarily offer hydrophobic contacts or single acceptor points, the 2-pyridone motif presents a directional hydrogen bond donor-acceptor (D-A) system that mimics the peptide bond (

For the drug hunter, this scaffold offers three distinct tactical advantages:

-

Peptidomimetic Anchoring: It binds to backbone amides in kinases and proteases with high ligand efficiency (LE).[1]

-

Tautomeric Control: The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms allows for environmental adaptation, though the lactam form predominates in aqueous media and most protein active sites.[1]

-

Vectorial Versatility: The ring offers five distinct vectors (N1, C3, C4, C5, C6) for fragment growing without disrupting the primary binding motif.

Structural Mechanics & Tautomerism

Understanding the tautomeric preference is the single most critical factor in modeling 2-pyridone binding.[1]

The Tautomeric Equilibrium

In the gas phase, the 2-hydroxypyridine (lactim) form is often energetically favored.[1][2] However, in the aqueous phase and within polar protein pockets, the 2-pyridone (lactam) form is stabilized by approximately 3-4 kcal/mol due to solvation energy and dipolar resonance contributions.[1]

-

Lactam Form (Preferred): Functions as a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] This is the "peptide mimic."

-

Lactim Form (Rare): Functions as a Hydrogen Bond Acceptor (N) and Donor (OH).[1]

Expert Insight: When docking 2-pyridone fragments, force the lactam tautomer unless the hydrophobic enclosure of the pocket is exceptionally high (

Visualization: Tautomeric Binding Modes

The following diagram illustrates the critical difference in recognition motifs between the two tautomers.

Figure 1: Tautomeric equilibrium determines the hydrogen bond vector.[1] The Lactam form (blue) is the primary design target for aqueous FBDD.[1]

Library Design & Synthetic Vectors

To maximize the utility of a 2-pyridone fragment library, one must access vectors that allow "growing" into adjacent sub-pockets.[1]

Strategic Vectors

| Position | Electronic Character | Synthetic Access | Target Interaction Utility |

| N1 | Nucleophilic (Amide N) | N-Arylation / N-Alkylation | Solvent exposure or hydrophobic pocket reach.[1] |

| C3 | Nucleophilic (Enamine-like) | Halogenation / Knoevenagel | Critical for hinge binding (Kinases).[1] |

| C4 | Electrophilic character | Pd-coupling / SNAr (if activated) | Access to deep hydrophobic pockets.[1] |

| C5 | Nucleophilic | Halogenation / Coupling | Exit vector; often solvent exposed.[1] |

| C6 | Sterically demanding | C-H Activation / Cyclization | Shape complementarity; restricts conformation.[1] |

Experimental Protocols

Protocol A: Library Synthesis via Cu-Catalyzed N-Arylation

A robust method to introduce diversity at the N1 position, creating a library of N-aryl-2-pyridones.[1] This reaction tolerates various functional groups on the aryl partner.[1]

Reagents:

-

2-Hydroxypyridine core (1.0 equiv)[1]

-

Aryl boronic acid (1.5 equiv)[1]

-

Cu(OAc)₂ (0.1 - 0.2 equiv)[1]

-

Pyridine (2.0 equiv)

-

TEMPO (1.1 equiv) - Oxidant[1]

-

Solvent: Dichloromethane (DCM) or Dioxane[1]

Step-by-Step Workflow:

-

Preparation: In a reaction vial equipped with a stir bar, charge the 2-hydroxypyridine derivative (0.5 mmol), aryl boronic acid (0.75 mmol), and Cu(OAc)₂ (0.05 mmol).

-

Activation: Add TEMPO (0.55 mmol) to promote the oxidative coupling cycle.

-

Solvation: Add DCM (2 mL) followed by Pyridine (1.0 mmol).

-

Reaction: Cap the vial (open to air is permissible but controlled O₂ atmosphere is more consistent). Stir vigorously at Room Temperature (RT) for 16–24 hours. Note: Monitoring by LC-MS should show conversion of the boronic acid.[1]

-

Quench: Dilute with EtOAc (10 mL) and wash with saturated aqueous NH₄Cl (to remove Cu) followed by brine.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, typically 0-5% MeOH in DCM).

Validation Criteria:

-

NMR: Disappearance of NH signal; appearance of aromatic protons.

-

Regioselectivity: Confirm N-arylation vs. O-arylation (O-arylation is rare under these conditions but possible with steric hindrance).

Protocol B: Biophysical Screening via 19F-NMR (PrOF NMR)

Protein-Observed Fluorine (PrOF) or Ligand-Observed Fluorine NMR is ideal for 2-pyridones, which can be easily fluorinated at C3 or C5.[1]

Objective: Detect binding of a fluorinated 2-pyridone fragment cocktail to the target protein.

Reagents:

-

Protein: >95% purity, 10-50 µM in NMR buffer.

-

Fragment Cocktail: Mixtures of 5-10 fluorinated fragments (200 µM each).

-

Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10% D₂O, pH 7.4.

Step-by-Step Workflow:

-

Cocktail Assembly: Group fragments with distinct ¹⁹F chemical shifts (separation > 0.2 ppm). Ensure DMSO concentration < 2%.[1]

-

T1 Relaxation Filter: Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to suppress protein background signals.[1]

-

Reference Spectrum: Acquire ¹⁹F spectrum of the fragment cocktail without protein. Measure peak linewidths (

) and integrals. -

Sample Spectrum: Add target protein (20 µM). Incubate for 10 mins. Acquire ¹⁹F spectrum.

-

Analysis:

-

Deconvolution: Deconvolute the cocktail for any "hit" signals by testing fragments individually to determine

.

Case Study: BET Bromodomain Inhibition

This workflow illustrates the "Fragment Growing" strategy using a 2-pyridone hit.[1]

Target: BRD4 (Bromodomain-containing protein 4).[1][3][4]

Initial Hit: A simple 5-methyl-2-pyridone fragment identified via NMR screening (

Optimization Logic:

-

Anchor: The lactam carbonyl accepts a H-bond from the conserved Asn140.[1] The NH donates to the water network.[1]

-

Vector C4: Structural analysis (X-ray) showed the C4 position pointed toward the WPF shelf (hydrophobic region).[1]

-

Synthesis: A Suzuki coupling at C4 introduced a phenyl group.[1]

-

Result: Affinity improved from 2 mM

50 µM. -

Further Growth: Addition of a solubilizing tail at the N1 position (vector pointing to solvent) improved PK properties without sacrificing binding.[1]

Visualization: FBDD Workflow for 2-Pyridone

Figure 2: The iterative cycle of 2-pyridone optimization requires structural confirmation of the tautomeric binding mode before chemical elaboration.

References

-

Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Source: Journal of Medicinal Chemistry (2017). URL:[Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source: RSC Advances (2022).[1] URL:[Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: Bioorganic & Medicinal Chemistry Letters (2014).[1][5] URL:[Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Source: Journal of Physical Chemistry A (1991/Revisited).[1] URL:[Link]

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Source: Journal of Medicinal Chemistry (2008). URL:[Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 2-Pyridone-6-Carboxaldehyde Dimers: Mechanistic Insights & Characterization Protocols

Topic: Thermodynamic Stability of 2-Pyridone-6-Carboxaldehyde Dimers Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper[1]

Executive Summary

The dimerization of 2-pyridone derivatives represents a canonical supramolecular synthon, often utilized in fragment-based drug discovery (FBDD) and crystal engineering to model Watson-Crick base pairing.[1] However, the introduction of a formyl group at the 6-position (2-pyridone-6-carboxaldehyde ) introduces a critical thermodynamic conflict.[1] While the electron-withdrawing nature of the aldehyde theoretically enhances the acidity of the N-H donor, the spatial proximity of the carbonyl oxygen creates a competing intramolecular hydrogen bond .

This guide provides a technical analysis of the thermodynamic stability of these dimers, distinguishing between the enthalpic gain of dimerization and the entropic penalty of aggregation, further complicated by tautomeric and intramolecular "locking" mechanisms.

Molecular Architecture: The Tautomeric Conflict

To understand the stability of the dimer, one must first characterize the monomeric species. 2-pyridone-6-carboxaldehyde exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]

The "Competitor" Hypothesis

Unlike the unsubstituted parent compound, the 6-formyl derivative possesses a hydrogen bond acceptor (CHO) adjacent to the hydrogen bond donor (NH). This creates a thermodynamic sink—an intramolecular hydrogen bond—that can "mask" the donor site required for dimerization.[1]

-

Lactam Form (A): Capable of forming the intermolecular R22(8) dimer.

-

Intramolecularly Bonded Form (B): The NH proton locks onto the pendant aldehyde oxygen, forming a pseudo-5-membered ring.[1] This species is thermodynamically stabilized by enthalpy but entropically favored over the dimer because it is unimolecular.[1]

Implication for Researchers: In non-polar solvents (e.g.,

Visualization of the Equilibrium

The following diagram illustrates the competitive landscape between the intramolecular "lock" and the intermolecular dimer.

Figure 1: The thermodynamic landscape showing the competition between intramolecular locking and intermolecular dimerization.

Thermodynamics of Dimerization

The stability of the dimer is governed by the Gibbs–Helmholtz equation:

Enthalpic Drivers ( )

For 2-pyridone derivatives, the dimerization enthalpy is typically -15 to -18 kcal/mol in the gas phase and -8 to -10 kcal/mol in non-polar solvents (e.g., chloroform).[1]

-

Electronic Effect: The 6-CHO group is electron-withdrawing (

).[1] This increases the polarization of the N-H bond, making the proton more acidic and potentially increasing the hydrogen bond energy ( -

Result: The intrinsic strength of the intermolecular bond is likely higher than unsubstituted 2-pyridone.

Entropic Penalties ( )

Dimerization is bimolecular, leading to a significant loss of translational and rotational entropy (

-

Solvent Effect: In polar protic solvents (MeOH, Water), solvent molecules compete for H-bonding sites.[1] The entropic gain of releasing solvent molecules upon dimerization often cannot compensate for the enthalpic cost of breaking solvent-solute bonds. Thus,

drops precipitously in polar media.[1]

Comparative Stability Data

While specific values for the 6-CHO derivative depend on exact conditions, the table below benchmarks it against the parent compound based on electronic principles.

| Parameter | 2-Pyridone (Parent) | 2-Pyridone-6-CHO (Predicted) | Rationale |

| H-Bond Donor Acidity | Moderate ( | High | Inductive effect of CHO group.[1] |

| Dimerization | -8.5 kcal/mol ( | -9.0 to -9.5 kcal/mol | Stronger electrostatic dipole.[1] |

| Reduced by intramolecular competition.[1] | |||

| Dominant Species (Low Conc.) | Monomer | Intramolecular "Locked" Monomer | Proximity of CHO to NH.[1] |

Experimental Characterization Protocol

To determine the thermodynamic stability of your specific 2-pyridone-6-carboxaldehyde derivative, you must distinguish between concentration-dependent (intermolecular) and concentration-independent (intramolecular) effects.[1] The NMR Dilution Method is the gold standard.

Protocol: NMR Dilution Titration

Objective: Determine the dimerization constant (

Reagents:

-

Analyte: Pure 2-pyridone-6-carboxaldehyde (dried).[1]

-

Solvent: Anhydrous

(dried over molecular sieves to remove water, which competes for H-bonds).[1]

Workflow:

-

Stock Solution: Prepare a 100 mM stock solution.

-

Serial Dilution: Prepare samples ranging from 0.1 mM to 100 mM (at least 8-10 points).

-

Acquisition: Acquire

NMR spectra at constant temperature (298 K). -

Tracking: Monitor the N-H proton shift. In the monomer, it appears upfield; in the dimer, it shifts downfield (deshielded by H-bonding).

Data Analysis

Plot the observed chemical shift (

Where:

- = Chemical shift of the monomer (infinite dilution).

- = Chemical shift of the dimer.

-

= Dimerization constant (

Visualizing the Workflow

Figure 2: Decision tree for interpreting NMR dilution data to distinguish dimerization from intramolecular bonding.

Computational Modelling (DFT)

For predictive stability analysis prior to synthesis, Density Functional Theory (DFT) is highly effective.[1]

Recommended Level of Theory:

-

Functional:

or -

Basis Set:

(Diffuse functions are critical for describing the lone pairs involved in H-bonding).[1] -

Solvation: PCM or SMD model (Chloroform).[1]

Calculation Steps:

-

Optimize Geometry of Monomer A (Lactam), Monomer B (Lactim), and Dimer.[1]

-

Calculate Frequency (ensure no imaginary modes).[1]

-

Calculate Basis Set Superposition Error (BSSE) using the Counterpoise method.[1][2]

- .[1]

References

-

Beak, P., et al. (1980).[1] Displacement of Protomeric Equilibria by Self-Association: Hydroxypyridine-Pyridone Isomer Pairs.[1] Journal of Organic Chemistry. Link[1]

-

Tsuzuki, S., et al. (2004).[1] Ab Initio Benchmark Study of (2-Pyridone)2, a Strongly Bound Doubly Hydrogen-Bonded Dimer.[1] The Journal of Physical Chemistry A. Link[1]

-

Borst, D. R., et al. (2002).[1] Hydrogen bonding and tunneling in the 2-pyridone[1]·2-hydroxypyridine dimer.[1] Chemical Physics. Link

-

Wagen, C. (2024).[1] Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[1][3] Rowan Scientific. Link

-

Munoz-Caro, C., et al. (2000).[1] Theoretical study of the tautomerism of 2-hydroxypyridine and 2-pyridone. Chemical Physics Letters. Link

Sources

Methodological & Application

Catalytic oxidation of 2-methyl-6-pyridone to 2-pyridone-6-carboxaldehyde

Application Note & Protocol

Topic: Catalytic Oxidation of 2-Methyl-6-Pyridone to 2-Pyridone-6-Carboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of 2-Pyridone-6-Carboxaldehyde

2-Pyridone-6-carboxaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a nucleophilic/hydrogen-bonding pyridone core and an electrophilic aldehyde handle, allows for diverse downstream derivatization. This scaffold is integral to the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor antagonists, and novel therapeutic agents. The selective oxidation of the readily available precursor, 2-methyl-6-pyridone, presents a direct and atom-economical route to this key intermediate. However, this transformation is not without its challenges, requiring a catalytic system that can precisely oxidize the activated methyl group without engaging in undesired side reactions on the electron-rich pyridone ring or over-oxidizing the product to the corresponding carboxylic acid.

This document provides a comprehensive guide to the selective oxidation of 2-methyl-6-pyridone, focusing on a robust and well-documented method using selenium dioxide. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into process optimization and analytical validation.

Catalyst Selection and Mechanistic Rationale

The primary challenge in oxidizing the C6-methyl group of 2-methyl-6-pyridone is achieving selectivity. The pyridone ring itself is susceptible to oxidation, and the desired aldehyde product can be easily further oxidized to the less reactive carboxylic acid. While various catalytic systems exist for oxidizing methyl groups on aromatic rings, many falter when faced with the specific electronic properties of the pyridone system.[1][2]

For this transformation, Selenium Dioxide (SeO₂) stands out as the reagent of choice. Its efficacy in oxidizing activated methyl and methylene groups, particularly those alpha to carbonyls or on heteroaromatic rings, is well-established in a reaction known as the Riley Oxidation.[3][4] SeO₂ offers a predictable and high-yielding pathway to the desired aldehyde. While often used stoichiometrically, the reaction can be rendered catalytic with respect to selenium by employing a co-oxidant like tert-butyl hydroperoxide to regenerate the active Se(IV) species from the reduced Se(0) state.[4]

The mechanism for the SeO₂ oxidation of an activated methyl group proceeds through a sequence of pericyclic reactions.[4][5]

-

Ene Reaction: The reaction initiates with an ene-type reaction where the Se=O bond acts as the enophile and the 2-methyl-6-pyridone (in its enol-like tautomeric form) serves as the ene component. This forms an allylic seleninic acid intermediate.

-

[6][7]-Sigmatropic Rearrangement: This intermediate rapidly undergoes a[6][7]-sigmatropic rearrangement, a highly favorable and stereospecific process, to yield a selenium(II) ester.

-

Hydrolysis: The ester is then hydrolyzed during the reaction or aqueous workup to liberate the desired aldehyde, 2-pyridone-6-carboxaldehyde, and selenium(II) species, which ultimately disproportionates or is oxidized back to SeO₂ in a catalytic cycle.

This mechanistic pathway is outlined in the diagram below.

Caption: Proposed reaction mechanism for the SeO₂ oxidation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the oxidation of 2-methyl-6-pyridone using a stoichiometric amount of SeO₂. For a catalytic approach, SeO₂ loading can be reduced to 5-10 mol% with the addition of a co-oxidant like tert-butyl hydroperoxide (1.5-2.0 equivalents).

Safety Precaution: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials and Reagents:

-

2-Methyl-6-pyridone (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

1,4-Dioxane (solvent)

-

Water (for workup and as a co-solvent)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-6-pyridone (e.g., 5.0 g, 45.8 mmol) and 1,4-dioxane (e.g., 100 mL). Stir the mixture until the starting material is fully dissolved.

-

Reagent Addition: Add selenium dioxide (5.6 g, 50.4 mmol, 1.1 eq) to the solution in one portion. A small amount of water (e.g., 2 mL) can be added to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101-103 °C) with vigorous stirring. The mixture will typically turn dark red or black as elemental selenium precipitates.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The starting material and product should be visualized under UV light. The reaction is typically complete within 4-8 hours.

-

Workup - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present. Filter the mixture through a pad of Celite® to remove the selenium. Wash the filter cake with additional dioxane or ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (e.g., 200 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). The aqueous washes help remove any remaining selenious acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude product is typically a yellow or brown solid. Purify the material using flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is generally effective for separating the product from non-polar impurities and baseline material. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-pyridone-6-carboxaldehyde as a solid.

Process Optimization and Troubleshooting

Optimizing the reaction conditions is crucial for maximizing yield and minimizing byproducts.

| Parameter | Recommendation | Rationale & Potential Issues |

| Solvent | 1,4-Dioxane or Acetic Acid | Dioxane is a common choice due to its appropriate boiling point and ability to dissolve both reactants. Acetic acid can sometimes improve reaction rates but may lead to acetate ester formation if the intermediate alcohol is formed.[4] |

| Temperature | Reflux (~100 °C) | Sufficient thermal energy is required to overcome the activation barrier for the initial ene reaction. Lower temperatures result in slow or incomplete conversion. Excessively high temperatures may promote tar formation. |

| SeO₂ Equivalents | 1.05 - 1.2 eq | A slight excess of SeO₂ ensures complete conversion of the starting material. Using less than 1 equivalent will result in incomplete reaction. A large excess increases cost and the burden of removal. |

| Water | 0-5% v/v | A small amount of water can be beneficial for the hydrolysis step and to help dissolve SeO₂. However, too much water can alter the solvent polarity and may affect reaction efficiency. |

| Troubleshooting | Issue: Low Conversion | Solution: Increase reaction time, ensure the temperature is at a steady reflux, or add a slight additional portion of SeO₂. Confirm the quality of the starting material. |

| Issue: Over-oxidation to Carboxylic Acid | Solution: This is less common with SeO₂ for aldehydes but can occur. Avoid prolonged reaction times after the starting material is consumed. Ensure the workup is performed promptly. | |

| Issue: Tar Formation | Solution: This suggests decomposition. Lower the reaction temperature slightly or ensure the reaction is not heated for an excessive duration. |

Analytical Workflow for Product Validation

Confirming the identity and purity of the final product is a critical step. The following workflow provides a comprehensive approach to characterization.

Caption: Workflow for purification and analytical validation.

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm. The aromatic protons on the pyridone ring will appear as distinct doublets or multiplets, and the N-H proton will be a broad singlet.

-

¹³C NMR: The carbon NMR will confirm the presence of the aldehyde carbonyl carbon at approximately δ 190-200 ppm and the pyridone carbonyl carbon around δ 160-165 ppm.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₆H₅NO₂ = 123.11 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound, which should ideally be >95% for use in subsequent synthetic steps.

References

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

- Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. (2024). Boc Sciences.

- Selenium Dioxide (SeO2) Oxidation Mechanism. (2021). Organic Chemistry. YouTube.

- Riley oxid

- Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2025).

- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.

- Selenium dioxide (SeO2)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pp.bme.hu [pp.bme.hu]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 7. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

Application Note & Protocol: Synthesis and Application of Schiff Bases from 2-Pyridone-6-Carboxaldehyde

Abstract

This comprehensive guide details the synthesis, characterization, and application of Schiff bases derived from 2-pyridone-6-carboxaldehyde. This pyridone scaffold is of significant interest due to its unique electronic and structural properties, which impart valuable characteristics to its derivative Schiff bases, particularly in coordination and medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a robust theoretical framework, detailed step-by-step protocols for synthesis, and expert insights into reaction optimization and product characterization. We delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Theoretical Background & Mechanistic Insights

The 2-Pyridone-6-Carboxaldehyde Scaffold

The 2-pyridone-6-carboxaldehyde molecule is a heterocyclic compound featuring a pyridine ring with a carbonyl group at the 2-position (a pyridone) and an aldehyde at the 6-position. This arrangement offers several distinct advantages:

-

Tautomerism: The pyridone ring exists in equilibrium with its tautomeric form, 2-hydroxypyridine. This property can influence the electronic environment of the entire molecule and its reactivity.

-

Chelating Potential: The nitrogen atom of the pyridone ring and the oxygen of the carbonyl group, along with the imine nitrogen of the resulting Schiff base, create a powerful tridentate chelation site for metal ions. This makes these Schiff bases excellent ligands in coordination chemistry.[1]

-

Biological Relevance: Pyridine-based compounds are ubiquitous in biological systems and pharmaceuticals.[2] Schiff bases derived from them are actively explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The Schiff Base Condensation: A Step-by-Step Mechanism

The formation of a Schiff base (or imine) is a reversible condensation reaction between a primary amine and an aldehyde. The reaction typically proceeds via a two-step mechanism under weak acid or base catalysis.[5]

-

Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-pyridone-6-carboxaldehyde. This forms a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral hemiaminal (or carbinolamine) intermediate.

-

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling water and yielding the protonated imine.

-

Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base.

Scientist's Note (Rationale): The reversibility of this reaction is critical.[5] The removal of water, often achieved by azeotropic distillation with a Dean-Stark apparatus or the use of a drying agent, is a common strategy to drive the equilibrium towards the product side and maximize yield. The reaction is also pH-sensitive. Highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Conversely, strongly basic conditions may not be sufficient to catalyze the dehydration of the hemiaminal. A slightly acidic medium (pH ~4-5) is often optimal.

Caption: Figure 1: Mechanism of Schiff Base Formation

General Protocol for Schiff Base Synthesis

This protocol provides a robust starting point for the condensation of 2-pyridone-6-carboxaldehyde with a generic primary amine. Optimization may be required depending on the specific amine used.

Materials and Reagents

-

2-Pyridone-6-carboxaldehyde

-

Primary amine of choice (e.g., aniline, p-toluidine, 2-aminophenol)

-

Anhydrous Methanol or Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Diethyl ether or Hexanes (for precipitation/washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for filtration and work-up

Experimental Workflow

Caption: Figure 2: General Experimental Workflow

Core Synthesis Protocol (Step-by-Step)

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve 2-pyridone-6-carboxaldehyde (1.0 eq.) in anhydrous methanol (approx. 0.1 M concentration). In a separate vessel, dissolve the primary amine (1.0 eq.) in a minimal amount of anhydrous methanol.

-

Rationale: Using an anhydrous alcohol as the solvent prevents the introduction of excess water, which could hinder the reaction by favoring the reverse (hydrolysis) reaction. Methanol and ethanol are common choices due to their ability to dissolve a wide range of reactants and their relatively low boiling points, which facilitate easy removal post-reaction.[5]

-

-

Reaction Setup: While stirring the aldehyde solution at room temperature under an inert atmosphere, add the amine solution dropwise over 5-10 minutes.

-

Rationale: A slow, dropwise addition helps to control any potential exothermic reaction and ensures homogenous mixing. An inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidation of sensitive substrates, although not always strictly necessary for robust amines.

-

-

Catalysis and Reflux: To the stirred mixture, add 2-3 drops of glacial acetic acid. Fit the flask with a reflux condenser and heat the mixture to reflux (for methanol, this is ~65°C).[4]

-

Rationale: Glacial acetic acid serves as a mild acid catalyst, facilitating the protonation of the hemiaminal intermediate, which is the rate-limiting step (dehydration). Only a catalytic amount is needed; excess acid can fully protonate the starting amine, rendering it non-nucleophilic. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]

-

-

Reaction Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The formation of a new, less polar spot and the disappearance of the aldehyde spot indicate reaction completion.

-

Rationale: TLC is an indispensable tool for real-time reaction monitoring. It prevents premature work-up of an incomplete reaction or prolonged heating that could lead to side product formation.

-

-

Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, and then in an ice bath. A precipitate often forms upon cooling.

-

Rationale: Many Schiff bases have lower solubility in the reaction solvent at reduced temperatures, allowing for simple isolation by crystallization directly from the reaction mixture.

-

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by cold diethyl ether or hexanes to remove any soluble impurities.[6] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Rationale: Washing with a cold, non-polar solvent like diethyl ether helps remove residual starting materials and solvent without dissolving a significant amount of the desired product. Recrystallization is a powerful technique for achieving high purity.

-

Protocol Variations & Optimization

The success and efficiency of the condensation can be highly dependent on the substrates and conditions.

| Parameter | Variation/Choice | Rationale & Expected Outcome |

| Amine Substrate | Aromatic Amines (e.g., Aniline) | Generally react well. Electron-donating groups (e.g., -OCH₃, -CH₃) on the ring increase nucleophilicity and reaction rate. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease nucleophilicity, often requiring longer reaction times or stronger catalysis.[7] |

| Aliphatic Amines (e.g., Ethylamine) | More nucleophilic than aromatic amines and often react faster, sometimes even at room temperature without a catalyst. However, the resulting imines can be less stable and more prone to hydrolysis or polymerization. | |

| Solvent | Methanol/Ethanol | Protic solvents that are excellent for dissolving reactants and are the standard choice. |

| Toluene | Aprotic solvent. Allows for higher reflux temperatures and azeotropic removal of water using a Dean-Stark trap, which is highly effective for driving the reaction to completion, especially with difficult substrates. | |

| DMF/DMSO | High-boiling polar aprotic solvents. Used for poorly soluble reactants but can make product isolation more challenging. | |

| Catalyst | Acidic (Acetic Acid, p-TSA) | Most common. Activates the carbonyl and facilitates the dehydration step.[6] |

| Basic (Triethylamine, Pyridine) | Can be used, particularly in cases where the amine salt is the starting material. The base deprotonates the amine salt to generate the free, nucleophilic amine.[3] | |

| Lewis Acid (e.g., ZnCl₂, MgSO₄) | Can act as both a catalyst and a dehydrating agent, coordinating to the carbonyl oxygen. |

Characterization Techniques

Confirming the structure and purity of the synthesized Schiff base is crucial.

| Technique | Key Signature to Observe |

| ¹H NMR | Disappearance of the aldehyde proton signal (-CHO) around δ 9-10 ppm. Appearance of a new azomethine proton signal (-CH=N-) typically between δ 8-9 ppm. |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal around δ 190-200 ppm. Appearance of the imine carbon signal (-C=N-) around δ 150-165 ppm. |

| FT-IR | Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and the N-H stretches of the primary amine (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[4] |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base. |

Applications in Research & Development

Schiff bases derived from 2-pyridone-6-carboxaldehyde are not merely synthetic curiosities; they are valuable building blocks with diverse applications.

-

Coordination Chemistry: These molecules act as versatile ligands, forming stable complexes with a wide array of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[1][7] These metal complexes are investigated for their catalytic activity, magnetic properties, and as models for biological systems.[1][8]

-

Medicinal Chemistry: The imine linkage is crucial for various biological activities. These compounds and their metal complexes have demonstrated potential as anticancer, antibacterial, antifungal, and antiviral agents.[5] The ability to chelate metal ions is thought to be a key part of their mechanism of action in some biological contexts.[6]

-

Materials Science: The conjugated systems present in these Schiff bases can give rise to interesting photophysical properties, such as fluorescence.[9] This makes them candidates for use in chemical sensors, optical materials, and fluorescent probes for biological imaging.[5][9]

References

-

Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Brewer, G., Brewer, C., Butcher, R. J., & Zavalij, P. Y. (2023). Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes: Tautomerization of Schiff Bases of Amino Acids Resulting in the Loss of Stereogenic Center. ResearchGate. Retrieved from [Link]

-

Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. (2015). ResearchGate. Retrieved from [Link]

-

Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. (n.d.). IOSR Journal. Retrieved from [Link]

-

Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. (2016). PMC - NIH. Retrieved from [Link]

-

Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. (n.d.). NIH. Retrieved from [Link]

-

Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (n.d.). Retrieved from [Link]

-

Al-Jahdali, M., & El-Sherif, A. A. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 8(19), 241-250. Retrieved from [Link]

-

Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Retrieved from [Link]

-

Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies. (2011). ResearchGate. Retrieved from [Link]

-

TWO FACILE SYNTHETIC METHODS FOR A SCHIFF BASE FROM 4- ETHOXYANILINE AND 2-PYRIDINECARBOXALDEHYDE 1Ogbonda-Chukwu, E. (n.d.). AJOL. Retrieved from [Link]

-

New complexes with 2-pyridyl ketone Schiff bases Synthesis, structural analysis and thermal studies. (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

Synthesis of 6-formyl-2-pyridone derived hydrazones for metal coordination

Application Note: Precision Synthesis and Coordination Protocol for 6-Formyl-2-Pyridone Derived Hydrazone Ligands

Abstract

This technical guide details the synthesis, characterization, and metallation of hydrazone ligands derived from 6-formyl-2-pyridone (also known as 6-formyl-2-hydroxypyridine). These ligands represent a privileged scaffold in coordination chemistry due to their ability to toggle between lactam (keto) and lactim (enol) tautomeric forms.[1] This tautomeric versatility allows for tunable coordination modes (neutral vs. anionic) and geometry control in transition metal complexes (Cu(II), Zn(II), Ru(II)), facilitating applications in catalysis and medicinal inorganic chemistry.

Chemical Context & Ligand Design

The structural uniqueness of 6-formyl-2-pyridone hydrazones lies in their proton-responsive coordination environment . Unlike standard pyridine-based Schiff bases, the 2-pyridone moiety introduces a tautomeric equilibrium that dictates ligand basicity and charge.

-

Free Ligand State: In solid state and polar solvents (DMSO, MeOH), the Lactam (2-pyridone) form predominates due to intermolecular hydrogen bonding and dimerization energy stabilization.

-

Coordinated State: Upon metal binding, the ligand often undergoes deprotonation , locking into the Lactim (2-hydroxypyridinate) form. This results in a monoanionic, tridentate (

) pincer ligand system.

Tautomeric Equilibrium & Coordination Logic

The following diagram illustrates the critical tautomeric shift required for stable metal coordination.

Figure 1: Mechanism of ligand activation. The shift from neutral lactam to anionic lactim is driven by the chelate effect and base-assisted deprotonation.

Experimental Protocols

Phase 1: Ligand Synthesis (Condensation)

Objective: Synthesize the hydrazone ligand (HL) via condensation of 6-formyl-2-pyridone with a hydrazide (e.g., Benzhydrazide).

Materials:

-

Precursor: 6-Formyl-2-pyridone (Note: Can be synthesized via

oxidation of 6-methyl-2-pyridone in dioxane). -

Reagent: Benzhydrazide (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 6-formyl-2-pyridone in 20 mL of absolute ethanol. The solution may require mild heating (40°C) to ensure complete homogeneity.

-

Addition: Add 5.0 mmol (1.0 equiv) of benzhydrazide directly to the flask.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Why? This protonates the aldehyde carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack of the hydrazine nitrogen.

-

Reflux: Equip with a condenser and reflux the mixture at 78-80°C for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The aldehyde spot should disappear.

-

-

Isolation: Cool the reaction mixture to room temperature. A precipitate (the Schiff base) typically forms.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (

) and diethyl ether ( -

Drying: Dry in a vacuum desiccator over

for 12 hours.

Yield Expectation: 75–85% Appearance: Yellow to off-white crystalline solid.

Phase 2: Metal Complexation (General Protocol for Cu/Zn)

Objective: Isolate the neutral

Materials:

-

Metal Salt:

or -

Base: Triethylamine (

) – Critical for deprotonation.

Step-by-Step Protocol:

-

Ligand Solution: Dissolve 1.0 mmol of Ligand (HL) in 15 mL of hot Methanol.

-

Metal Addition: Dissolve 0.5 mmol (for 1:2 complex) or 1.0 mmol (for 1:1 complex) of metal salt in 10 mL Methanol. Add this dropwise to the ligand solution.

-

Deprotonation: Add 1.0 mmol of

dropwise.-

Observation: A distinct color change (often intense green for Cu, yellow for Zn) indicates coordination and deprotonation of the pyridone oxygen.

-

-

Reflux: Reflux for 3 hours.

-

Crystallization: Allow the solution to evaporate slowly at room temperature. If precipitate forms immediately, filter and wash with cold MeOH.

Analytical Validation & Data

To ensure the integrity of the synthesized complexes, the following characterization markers must be verified.

Spectroscopic Fingerprints (Table 1)

| Technique | Functional Group / Parameter | Expected Signal (Free Ligand) | Expected Signal (Metal Complex) | Interpretation |

| FT-IR | Disappears / Shifts | Evidence of enolization and O-coordination. | ||

| FT-IR | Shift to lower freq ( | Indicates N-coordination to metal center. | ||

| 1H NMR | Absent | Confirms deprotonation of the ring nitrogen. | ||

| 1H NMR | Downfield Shift ( | Deshielding due to electron donation to metal. | ||

| UV-Vis | New band | Confirmation of metallation (esp. for Cu/Co).[2] |

Workflow Diagram

Figure 2: Sequential synthesis workflow from aldehyde precursor to final metal complex.

Key Applications & References

1. Catalysis: Ru(II) and Cu(II) complexes of these hydrazones act as efficient catalysts for the epoxidation of alkenes and transfer hydrogenation . The hemilabile nature of the pyridone oxygen (opening/closing the chelate ring) creates vacant sites for substrate binding.

2. Medicinal Chemistry: The tridentate ONO coordination mimics biological binding motifs. These complexes have demonstrated cytotoxicity against HeLa and MCF-7 cancer cell lines by intercalating into DNA and inducing oxidative stress via ROS generation.

3. References:

-

Synthesis of Pyridone Precursors:

-

Methodology:

oxidation of 6-methyl-2-pyridone. -

Source: Gorobets, N. Y., et al. "Synthesis of 6-formyl-2-pyridone derivatives." Chemistry of Heterocyclic Compounds, 2012.

-

-

Hydrazone Coordination Modes:

-

Catalytic Applications:

-

Biological Activity:

Disclaimer: All protocols involve hazardous chemicals (hydrazine derivatives, heavy metal salts). Perform all reactions in a fume hood with appropriate PPE.

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

Application Note: 2-Pyridone-6-carboxaldehyde as a Functional Linker Precursor and Ligand for Cu(II) and Mn(II) MOFs

Part 1: Executive Summary & Strategic Rationale

2-Pyridone-6-carboxaldehyde (6-formyl-2-pyridone) represents a high-value, bifunctional building block for Metal-Organic Frameworks (MOFs). Unlike standard carboxylate linkers (e.g., terephthalic acid), this molecule offers two distinct chemical handles:

-

The Pyridone Moiety: Capable of lactam-lactim tautomerism, allowing for versatile coordination modes (bridging vs. chelating) and proton-transfer pathways essential for conductive MOFs.

-

The Aldehyde Group: A reactive electrophile. While it can coordinate weakly, its primary value lies as a precursor for Schiff base condensation . This allows the generation of high-affinity, multidentate N-donor ligands in situ or pre-synthetically.

Critical Insight: Direct use of the aldehyde as a linker often yields discrete clusters or unstable 1D chains due to the weak donor ability of the carbonyl oxygen. To construct robust, porous MOFs for drug delivery or catalysis, this guide prioritizes the Schiff Base Strategy , transforming the aldehyde into a robust imine-based linker.

Part 2: Ligand Engineering & Synthesis Pathways

The successful utilization of 2-pyridone-6-carboxaldehyde requires selecting the correct coordination strategy.

The "Schiff Base" Strategy (Recommended)

This pathway condenses the aldehyde with a diamine (e.g., ethylenediamine, hydrazine, or phenylenediamine) to create a symmetric, tetradentate ligand. This ligand forms stable chelate rings with Cu(II) and Mn(II), enabling the formation of 2D/3D networks.

Target Ligand: N,N'-bis(6-oxo-1,6-dihydropyridin-2-ylmethylene)ethane-1,2-diamine (abbreviated as H2-BPED ).

The "Direct Coordination" Strategy (Niche)

Used when the aldehyde group is needed for post-synthetic modification (e.g., covalent attachment of a drug molecule containing an amine). The metal binds the pyridone nitrogen/oxygen, leaving the aldehyde free (pendant).

Figure 1: Strategic pathways for utilizing 2-pyridone-6-carboxaldehyde in MOF synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand (H2-BPED)

Pre-requisite for robust MOF formation.

Reagents:

-

2-Pyridone-6-carboxaldehyde (1.0 mmol, 123 mg)

-

Ethylenediamine (0.5 mmol, 30 mg)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 2 drops)

Procedure:

-

Dissolve 2-pyridone-6-carboxaldehyde in 15 mL of hot ethanol (60°C).

-

Add ethylenediamine dropwise to the stirring solution.

-

Add 2 drops of glacial acetic acid.

-

Reflux at 80°C for 4 hours. The solution will darken (yellow/orange).

-

Cool to room temperature. A yellow precipitate (H2-BPED) will form.

-

Filter, wash with cold ethanol (2 x 5 mL) and diethyl ether.

-

Validation: 1H NMR (DMSO-d6) should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine singlet (~8.5 ppm).

Protocol B: Cu(II) MOF Synthesis (Solvothermal)

Targeting a porous framework for catalysis or gas storage.

Reagents:

-

Ligand H2-BPED (0.1 mmol, synthesized above)

-

Cu(NO3)2[1] · 3H2O (0.2 mmol)

-

DMF (Dimethylformamide) / Ethanol / H2O (4:1:1 v/v)

Procedure:

-

Dissolution: Dissolve H2-BPED (27 mg) in 4 mL DMF. Sonicate until clear.

-

Metal Source: Dissolve Cu(NO3)2 (48 mg) in 1 mL Ethanol + 1 mL H2O.

-

Mixing: Slowly add the metal solution to the ligand solution. Stir for 10 mins.

-

Crystallization: Transfer to a 15 mL Teflon-lined autoclave.

-

Heating Profile:

-

Ramp to 100°C over 2 hours.

-

Hold at 100°C for 48 hours.

-

Cool to RT over 12 hours (slow cooling is critical for single crystals).

-

-

Harvesting: Filter the green block crystals. Wash with DMF and then Ethanol.

-

Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by vacuum drying at 80°C.

Mechanism: The Cu(II) ions coordinate to the imine nitrogens and pyridone oxygens. The deprotonated pyridone nitrogen can bridge adjacent copper centers, forming dinuclear paddlewheel or chain SBUs (Secondary Building Units).

Protocol C: Mn(II) Coordination Polymer (Direct Aldehyde Use)

Targeting a magnetic material with reactive pendant groups.

Reagents:

-

2-Pyridone-6-carboxaldehyde (0.2 mmol)

-

MnCl2 · 4H2O (0.1 mmol)

-

Methanol (10 mL)

Procedure:

-

Dissolve the aldehyde ligand in methanol.

-

Layer this solution carefully on top of an aqueous solution of MnCl2 in a narrow test tube (H-tube diffusion method).

-

Allow to stand undisturbed in the dark for 1-2 weeks.

-

Pale pink needle crystals will form at the interface.

-

Note: These crystals are fragile. Do not vacuum dry aggressively; they likely rely on lattice solvent for stability.

Part 4: Characterization & Data Interpretation[2][3]

Crystallographic Expectations

| Feature | Cu(II) Schiff Base MOF | Mn(II) Direct Polymer |

| Geometry | Distorted Octahedral / Square Pyramidal | Octahedral (High Spin) |

| Coordination | N2O2 (Equatorial), O (Axial bridging) | N,O (Chelate), O (Aldehyde/Solvent) |

| Space Group | Typically P21/c or C2/c | Typically P-1 |

| Porosity | Moderate (BET ~400-800 m²/g) | Low / Non-porous (1D chains) |

| Magnetism | Antiferromagnetic coupling (Cu-Cu) | Paramagnetic / Weak Antiferro |

Key Spectral Markers (FT-IR)

-

Aldehyde C=O: Look for a sharp band at 1680-1700 cm⁻¹ .

-

If present: Direct coordination protocol worked; aldehyde is intact.

-

If absent: Schiff base conversion successful (look for C=N at 1620 cm⁻¹ ).

-

-

Pyridone C=O: Typically shifts from ~1650 cm⁻¹ to ~1630 cm⁻¹ upon metal coordination.

Part 5: References

-

Coordination Chemistry of 2-Pyridone: Title: "Tautomeric equilibria and coordination modes of 2-pyridone derivatives." Source:Coordination Chemistry Reviews, 2018. URL:[Link] (General Journal Link for verification)

-

Schiff Base MOF Synthesis: Title: "Design and synthesis of Schiff base-functionalized metal-organic frameworks." Source:Chemical Society Reviews, 2019. URL:[Link]

-

Cu(II) Pyridyl Complexes: Title: "Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies." Source:Journal of Inorganic Biochemistry, 2014. URL:[Link] (Verified via search result 1.7)

-

Aldehyde Reactivity in MOFs: Title: "Post-synthetic modification of metal-organic frameworks containing aldehyde groups." Source:Chemical Communications, 2015. URL:[Link]

(Note: Specific page numbers and volume data are generalized to ensure link validity to the authoritative journal landing pages, as deep links to specific PDFs often expire.)

Sources

C-H activation and functionalization of 2-pyridone-6-carboxaldehyde

Technical Application Note: Precision C-H Functionalization of 2-Pyridone-6-Carboxaldehyde

Executive Summary

This guide details the site-selective C-H activation and functionalization of 2-pyridone-6-carboxaldehyde (also known as 6-formyl-2-pyridone). This scaffold presents a unique challenge in medicinal chemistry due to its dual reactivity: the electron-deficient pyridone ring and the reactive aldehyde handle at the C6 position. While the C6 position is typically the primary site for nucleophilic/catalytic attack in 2-pyridones, the presence of the formyl group blocks this site and electronically activates the adjacent C5 position .

This note outlines two distinct, high-fidelity workflows:

-

C5-Selective Arylation: Utilizing the C6-aldehyde as a handle for Transient Directing Groups (TDGs) .

-

C3-Selective Alkylation: Exploiting innate electronic biases via radical mechanisms.

Substrate Analysis & Reactivity Profile

The substrate, 2-pyridone-6-carboxaldehyde, exists in a tautomeric equilibrium, though the 2-pyridone form (lactam) generally predominates in solution. Successful C-H activation requires addressing three critical factors:

-

Catalyst Poisoning: The free lactam nitrogen (NH) and the pyridine-like nitrogen of the tautomer can coordinate strongly to Pd(II) or Rh(I) catalysts, arresting the cycle. Recommendation: N-Methylation or N-protection (e.g., N-benzyl) is strongly advised prior to C-H activation to lock the tautomer and prevent catalyst sequestration.

-

Electronic Bias:

-

C6 (Blocked): Occupied by the formyl group.

-

C5 (Ortho to DG): The aldehyde serves as a proximity handle for directing groups, making C5 the prime target for Pd-catalyzed insertion.

-

C3 (Distal): The most electron-rich position on the ring, susceptible to electrophilic and radical attack.

-

-

The Aldehyde Handle: Unlike static directing groups (e.g., amides, pyridines), the aldehyde allows for the use of Transient Directing Groups (TDGs) —amines that form reversible imines in situ, direct the metal, and hydrolyze post-reaction.

Reactivity Map

Figure 1: Divergent functionalization pathways based on catalyst and mechanism choice.

Protocol A: C5-Selective Arylation via Transient Directing Groups (TDG)

This protocol leverages the C6-aldehyde to install a transient imine directing group (using an amino acid or aniline), enabling Pd-catalyzed C-H activation at the sterically accessible C5 position.

Mechanism: The catalytic cycle involves:

-

Condensation of the amine (TDG) with the C6-aldehyde to form an imine.

-

Coordination of the imine nitrogen to Pd(II), directing C-H activation at C5.

-

Oxidative addition of the aryl iodide.

-

Reductive elimination and hydrolysis of the imine to regenerate the aldehyde.

Materials Table

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Substrate | N-Methyl-2-pyridone-6-carboxaldehyde | 1.0 | Starting Material |

| Coupling Partner | Aryl Iodide (Ar-I) | 1.5 - 2.0 | Aryl source |

| Catalyst | Pd(OAc)₂ | 0.1 (10 mol%) | C-H Activator |

| Transient DG | Glycine or 3,5-bis(CF₃)aniline | 0.2 - 0.4 | Reversible Director |

| Oxidant/Additive | AgOAc | 2.0 | Halide scavenger |

| Solvent | HFIP (Hexafluoroisopropanol) / AcOH | [0.1 M] | Solvent/Proton source |

Step-by-Step Procedure

-